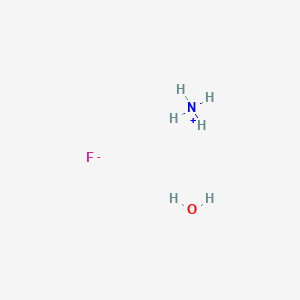
Ammonium fluoride hydrate, 99.995% (metals basis)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium fluoride hydrate (AFH) is an inorganic compound that is widely used in scientific research and laboratory experiments. It is a white, odorless, crystalline solid, composed of ammonium (NH4+) and fluoride (F-) ions in a 1:1 ratio. AFH has a high purity of 99.995%, and is commonly used as a source of fluoride ions for various applications. AFH is also known as ammonium fluoride, ammonium bifluoride, and ammonium hydrogen fluoride.
Wissenschaftliche Forschungsanwendungen
AFH is used in a wide range of scientific research applications, including the synthesis of organic compounds, the production of metal alloys, and the analysis of biological samples. It is also used in the preparation of fluorine-containing compounds, and in the synthesis of fluorinated polymers. AFH is also used in the production of pharmaceuticals, as a catalyst in organic reactions, and as a source of fluoride ions for various applications.
Wirkmechanismus
AFH is a source of fluoride ions, which are essential for various biochemical and physiological processes. Fluoride ions are involved in the formation of strong hydrogen bonds, which are important for the structure and function of proteins. Fluoride ions also play a role in the regulation of enzyme activity and the transport of ions across cell membranes.
Biochemical and Physiological Effects
Fluoride ions are involved in numerous biochemical and physiological processes. They are essential for the formation of strong hydrogen bonds, which are important for the structure and function of proteins. Fluoride ions also play a role in the regulation of enzyme activity and the transport of ions across cell membranes. In addition, fluoride ions are involved in the formation of calcium-phosphate complexes, which are important for the development of bones and teeth.
Vorteile Und Einschränkungen Für Laborexperimente
The use of AFH in laboratory experiments has several advantages. It is a highly pure source of fluoride ions, and is relatively easy to obtain and store. Additionally, it is non-toxic and non-volatile, making it safe to use in experiments. However, AFH is hygroscopic, meaning it absorbs moisture from the air, and should be stored in a dry environment.
Zukünftige Richtungen
The use of AFH in scientific research and laboratory experiments is likely to continue in the future. It can be used in the synthesis of organic compounds, the production of metal alloys, and the analysis of biological samples. Additionally, AFH may be used in the synthesis of fluorinated polymers, and as a source of fluoride ions for various applications. In the future, AFH may also be used for the production of pharmaceuticals, and as a catalyst in organic reactions.
Synthesemethoden
AFH is produced by the reaction of ammonium hydroxide and hydrofluoric acid. The reaction takes place in aqueous solution at room temperature. The reaction can be represented by the following equation:
NH4OH + HF → NH4F + H2O
Eigenschaften
IUPAC Name |
azanium;fluoride;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.H3N.H2O/h1H;1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMWHFIKTATBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.[F-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FH6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
55.053 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)

amino}propanoic acid](/img/structure/B6325062.png)



![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)




